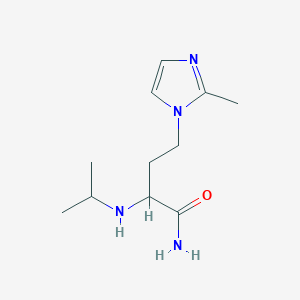

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide

Beschreibung

2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone with a 2-methylimidazole group at position 4 and an isopropylamino substituent at position 2.

Eigenschaften

Molekularformel |

C11H20N4O |

|---|---|

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

4-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)butanamide |

InChI |

InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16) |

InChI-Schlüssel |

ZCQHTCFYIBORAU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN1CCC(C(=O)N)NC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be contextualized against structurally related molecules reported in recent literature and patents. Key comparisons focus on core backbones, substituent effects, and inferred pharmacological properties.

Benzoimidazol-Butanoate Derivatives ( and )

Compounds such as ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2 in ) share a butanoate/butanoic acid backbone but differ in substituents:

- Core Structure: The benzoimidazole ring (vs.

- Substituents: The benzyl and hydroxyethyl groups in compound 2 increase molecular weight (MW) and lipophilicity compared to the query compound’s isopropylamino and methylimidazole groups. The hydroxyethyl group may improve water solubility, whereas the query compound’s isopropylamino group prioritizes steric shielding over hydrophilicity.

- Functional Groups : The ester moiety in compound 2 is prone to hydrolysis, whereas the query compound’s amide group offers greater metabolic stability .

Sulfonamido-Pyrimidinyl Butanamide Derivatives ()

The patent-pending compound N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide exemplifies a butanamide derivative with distinct substituents:

- Core Structure : Both compounds share a butanamide backbone, but the patent compound incorporates pyrimidine and chloropyridinyl groups, enabling diverse binding interactions (e.g., halogen bonding).

- The chloropyridinyl group introduces electronegativity, which may influence electron distribution in binding pockets.

- Pharmacological Inference: The patent compound targets CTPS1 for proliferative diseases, suggesting that the query compound’s imidazole and isopropylamino groups might favor different biological targets, such as kinases or GPCRs .

Data Table: Structural and Functional Comparison

*Estimated based on substituent contributions.

Research Findings and Implications

- Substituent Impact: The query compound’s methylimidazole and isopropylamino groups balance lipophilicity and steric effects, making it suitable for central nervous system targets where blood-brain barrier penetration is critical. In contrast, the bulky benzyl group in compound 2 () may limit bioavailability .

- Target Specificity : The patent compound’s sulfonamide and pyrimidine groups () suggest a mechanism involving nucleotide metabolism inhibition, whereas the query compound’s imidazole could align with histaminergic or metal-dependent pathways .

- Synthetic Flexibility : Reductive amination (used in for similar compounds) could be adapted for synthesizing the query compound, though the absence of benzyl protection steps may streamline production .

Biologische Aktivität

The compound 2-(Isopropylamino)-4-(2-methyl-1H-imidazol-1-yl)butanamide , also known by its chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , characterized by the presence of an isopropylamino group and a 2-methyl-1H-imidazole moiety. This structure is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and cyclization processes. While specific details on the synthesis of this compound were not available in the search results, similar compounds have been synthesized using methods that include the use of isopropylamine and imidazole derivatives as starting materials .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing imidazole rings exhibit antimicrobial properties due to their ability to disrupt microbial membranes.

- Anticancer Properties : Similar imidazole derivatives have been explored for their potential in treating cancers such as leukemia and solid tumors. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Pharmacological Studies

Research has indicated that compounds with similar structures can modulate various biological processes:

- Inflammatory Response : Some studies have shown that imidazole derivatives can influence inflammatory pathways, potentially serving as anti-inflammatory agents .

- Cytotoxicity : Cytotoxic assays reveal that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Case Study 1: Anticancer Activity

In a study examining the effects of imidazole-based compounds on cancer cell lines, it was found that this compound exhibited significant cytotoxicity against leukemia cells. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related imidazole compounds. The results demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.